2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride: Similar structure but with a methyl group instead of a bromine atom.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole and imidazole ring system.
Uniqueness
2-(3-Bromo-1,2-oxazol-5-yl)propan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and chemical entities .
Properties
Molecular Formula |
C6H10BrClN2O |
---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9BrN2O.ClH/c1-6(2,8)4-3-5(7)9-10-4;/h3H,8H2,1-2H3;1H |
InChI Key |
IQFGQZNENKGQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.